molecular formula C18H16N2O3S2 B2910878 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864922-94-1

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2910878
CAS RN: 864922-94-1
M. Wt: 372.46
InChI Key: WWNRPVQBWCJZFA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is a member of the thiadiazole family and has shown potential in various applications such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone varies depending on the application. In medicine, it has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth. In agriculture, it has been shown to regulate plant growth by affecting the synthesis of plant hormones. In material science, it has been shown to inhibit the corrosion of metals by forming a protective layer on the metal surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone also vary depending on the application. In medicine, it has been shown to reduce inflammation and tumor growth, and exhibit antimicrobial activity. In agriculture, it has been shown to regulate plant growth and improve crop yield. In material science, it has been shown to inhibit corrosion and improve the durability of metals.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone in lab experiments include its low toxicity, high stability, and versatility in various applications. However, its limitations include its high cost of synthesis, limited availability, and potential toxicity in high concentrations.

Future Directions

For research on 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone include exploring its potential in new applications such as drug delivery, environmental remediation, and energy storage. Additionally, further research is needed to fully understand its mechanism of action and optimize its synthesis method for improved efficiency and cost-effectiveness.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a versatile chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in new applications and optimize its synthesis method for improved efficiency and cost-effectiveness.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a multistep process that involves the reaction of various chemical compounds. The most common method of synthesis involves the reaction of 4-methoxybenzaldehyde, thiosemicarbazide, and 4-methoxyphenyl isothiocyanate in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetonitrile, and the product is obtained by purification through recrystallization or column chromatography.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has shown potential in various scientific research applications. In medicine, this compound has shown anti-inflammatory, anti-tumor, and anti-microbial properties. In agriculture, it has shown potential as a plant growth regulator and insecticide. In material science, it has shown potential as a corrosion inhibitor and in the synthesis of new materials.

properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-14-7-3-12(4-8-14)16(21)11-24-18-19-17(20-25-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNRPVQBWCJZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

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